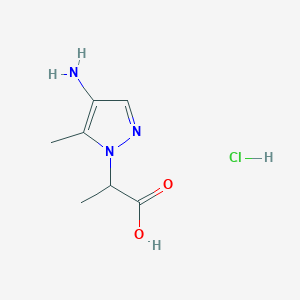
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Vue d'ensemble
Description
The compound “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” belongs to the class of pyrazole derivatives . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, specific molecular structure details for “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” are not found in the retrieved sources.Applications De Recherche Scientifique
Polymer Modification and Biomedical Applications
A study by Aly & El-Mohdy (2015) discussed the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications.
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors. In a study by Herrag et al. (2007), these compounds significantly reduced the corrosion rate of steel in hydrochloric acid. Similarly, Missoum et al. (2013) synthesized bipyrazolic derivatives that proved to be effective corrosion inhibitors for C38 steel.
Synthesis of New Compounds
Research by Flores et al. (2013) and El’chaninov et al. (2018) involved the synthesis of new compounds using pyrazole derivatives. These studies indicate the versatility of pyrazoles in creating novel chemical entities.
Antimicrobial and Anticancer Potential
A study by Mishriky et al. (2001) reported the synthesis of compounds with pyrazole moieties that exhibited antimicrobial properties. Similarly, Hafez et al. (2016) synthesized pyrazole derivatives showing promising antimicrobial and anticancer activities.
Catalytic Properties
In the field of catalysis, Boussalah et al. (2009) synthesized pyrazole-based ligands, which, when used as copper (II) complexes, demonstrated effective catalytic properties in oxidation reactions.
Structural and Chemical Studies
The structural and chemical properties of pyrazole derivatives have been extensively studied. Kumarasinghe et al. (2009) conducted a detailed analysis of certain pyrazole compounds, contributing valuable insights into their chemical behavior.
Diverse Synthesis Applications
Finally, studies by Roman (2013) and Kurasawa et al. (1988) highlight the role of pyrazole derivatives in synthesizing a variety of structurally diverse compounds, further emphasizing the adaptability of these substances in chemical synthesis.
Propriétés
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSXARRGYWZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
CAS RN |
1431966-34-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



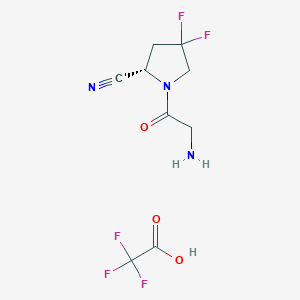

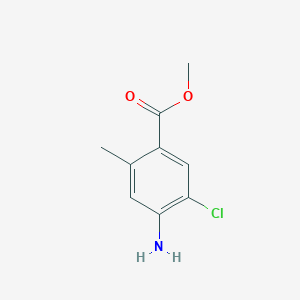
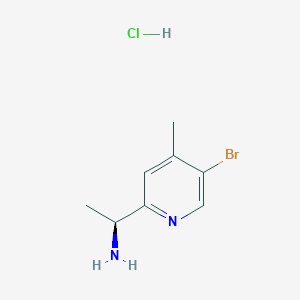
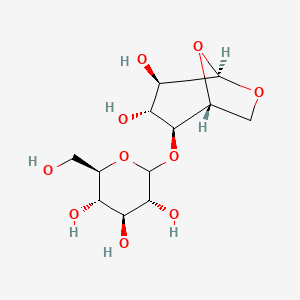
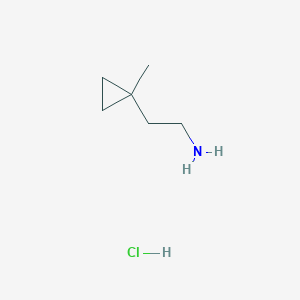
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

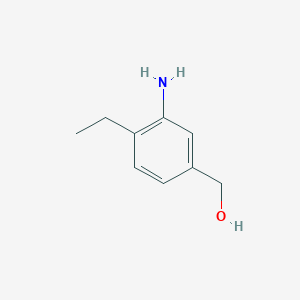


![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
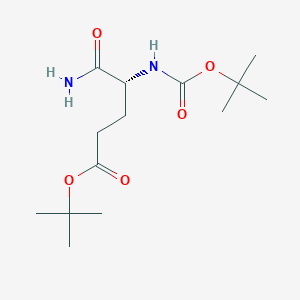
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)